2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate
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Overview
Description
2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This particular compound features a coumarin core with a tert-butoxycarbonyl (Boc)-protected amino group attached to a butanoate side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with a suitable acylating agent. One common method is to react 7-hydroxy-2H-chromen-2-one with 4-[(tert-butoxycarbonyl)amino]butanoic acid chloride in the presence of a base such as triethylamine in dichloromethane at room temperature . The reaction proceeds smoothly, yielding the desired ester product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Deprotection: The tert-butoxycarbonyl (Boc) group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 7-hydroxy-2H-chromen-2-one and 4-[(tert-butoxycarbonyl)amino]butanoic acid.
Deprotection: 2-oxo-2H-chromen-7-yl 4-amino butanoate.
Substitution: Depending on the nucleophile used, various substituted coumarin derivatives.
Scientific Research Applications
2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of novel coumarin-based drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound can be used to study enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and monoamine oxidase.
Fluorescent Probes: Coumarin derivatives are known for their fluorescent properties, making this compound useful in the development of fluorescent probes for bioimaging and molecular recognition.
Material Science: The compound can be incorporated into materials for optoelectronic applications due to its photophysical properties.
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is largely dependent on its biological target. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The coumarin core can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Another coumarin derivative with a chlorobenzoate group instead of the Boc-protected amino butanoate.
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate: A similar compound with a chloro and methyl substitution on the coumarin core.
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-3-methylpentanoate: Features a chlorophenyl group and a different butanoate side chain.
Uniqueness
2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is unique due to its combination of a coumarin core with a Boc-protected amino butanoate side chain. This structure provides a balance of biological activity and chemical reactivity, making it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C18H21NO6 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C18H21NO6/c1-18(2,3)25-17(22)19-10-4-5-15(20)23-13-8-6-12-7-9-16(21)24-14(12)11-13/h6-9,11H,4-5,10H2,1-3H3,(H,19,22) |
InChI Key |
NNSLZYQUXDGBCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
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